molecular formula C9H11NO2S B1404827 7-(2-Furyl)-1,4-thiazepan-5-one CAS No. 2897-08-7

7-(2-Furyl)-1,4-thiazepan-5-one

Cat. No. B1404827
CAS RN: 2897-08-7
M. Wt: 197.26 g/mol
InChI Key: LDCCICYSDLTBAP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Vibrational Characterization and Molecular Electronic Investigations

    • Field : Spectroscopy
    • Application : Furan and its derivatives have widespread applications in various fields. In this study, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques .
    • Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
    • Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • Syntheses and Applications of Furanyl-Functionalised 2,2’:6’,2’’-Terpyridines

    • Field : Coordination Chemistry, Medicinal Chemistry, Material Sciences
    • Application : These versatile terpyridines and their derived metal complexes find applications in various fields including coordination chemistry, medicinal chemistry and material sciences .
    • Method : The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions .
    • Results : These compounds find widespread applications in biomedical sciences, for photovoltaic applications, as catalysts, etc .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry
    • Application : This research offers a perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .
    • Method : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via Furan Platform Chemicals (FPCs) .
    • Results : The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction

    • Field : Organic Chemistry
    • Application : The Piancatelli rearrangement is a reaction of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. These motifs are core components of several pharmacologically active compounds and precursors of many natural products .
    • Method : The heating of 2-furylcarbinols in an acetone-water solvent system in the presence of strong acids (e.g., formic, polyphosphoric or p-toluenesulfonic acid) led to the formation of 4-hydroxy-5-substituted-cyclopent-2-enones .
    • Results : The high level of stereochemical control inherent in the rearrangement delivered exclusively the trans isomer .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry
    • Application : This research offers a perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .
    • Method : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via Furan Platform Chemicals (FPCs) .
    • Results : The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction

    • Field : Organic Chemistry
    • Application : The Piancatelli rearrangement is a reaction of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. These motifs are core components of several pharmacologically active compounds and precursors of many natural products .
    • Method : The heating of 2-furylcarbinols in an acetone-water solvent system in the presence of strong acids (e.g., formic, polyphosphoric or p-toluenesulfonic acid) led to the formation of 4-hydroxy-5-substituted-cyclopent-2-enones .
    • Results : The high level of stereochemical control inherent in the rearrangement delivered exclusively the trans isomer .

Safety And Hazards

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Future Directions

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For a specific compound, these analyses would be conducted using experimental data and information from scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

7-(furan-2-yl)-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCICYSDLTBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)-1,4-thiazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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